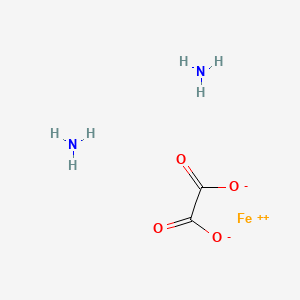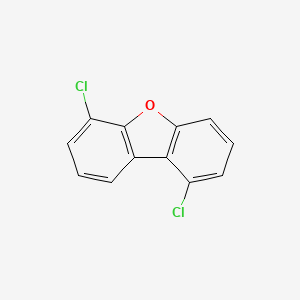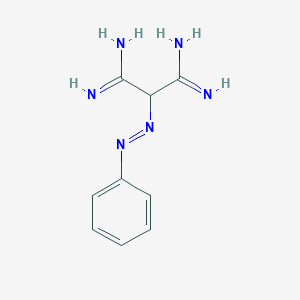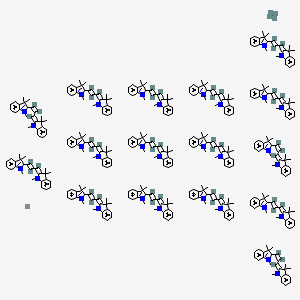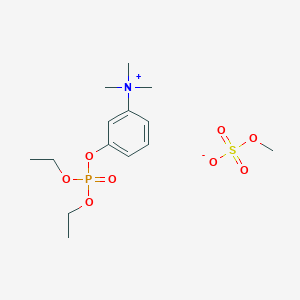
AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, DIETHYLPHOSPHATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, diethylphosphate: is a complex organic compound with the molecular formula C13-H23-N-O4-P.C-H3-O4-S and a molecular weight of 399.44 . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, diethylphosphate involves multiple steps. The primary synthetic route includes the reaction of m-hydroxyphenyltrimethylammonium with methylsulfate and diethylphosphate under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, diethylphosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically conducted under controlled temperature and pressure to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones , while reduction may produce hydroxy derivatives .
Scientific Research Applications
Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, diethylphosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, diethylphosphate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can trigger a cascade of biochemical reactions, ultimately resulting in the observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, carbamate
- Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, dimethylcarbamate
- Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, allylcarbamate
Uniqueness
Compared to similar compounds, ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, diethylphosphate is unique due to its specific combination of functional groups and its distinct chemical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
5823-10-9 |
|---|---|
Molecular Formula |
C14H26NO8PS |
Molecular Weight |
399.40 g/mol |
IUPAC Name |
(3-diethoxyphosphoryloxyphenyl)-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C13H23NO4P.CH4O4S/c1-6-16-19(15,17-7-2)18-13-10-8-9-12(11-13)14(3,4)5;1-5-6(2,3)4/h8-11H,6-7H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
QFQPCKASCHEWFN-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=CC(=C1)[N+](C)(C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


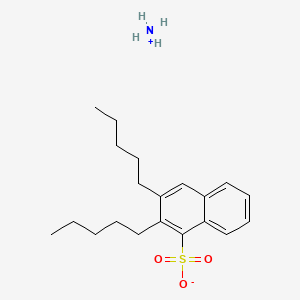
![Propanenitrile, 3-[[4-[(5-nitro-2-thiazolyl)azo]phenyl](3-phenylpropyl)amino]-](/img/structure/B13762558.png)
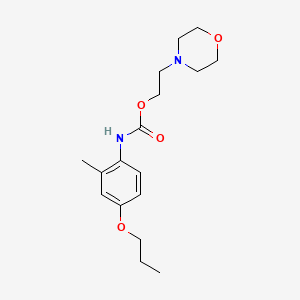
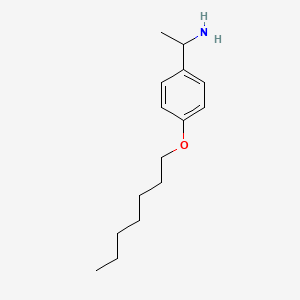
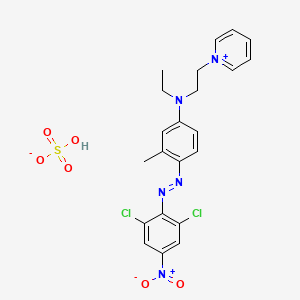
![Diammonium 4,4'-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate)](/img/structure/B13762589.png)
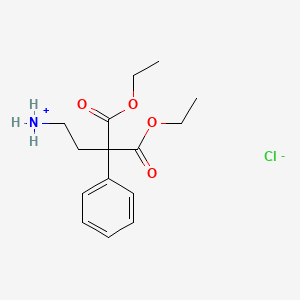
![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)
